molecular formula C20H26N2OS B144184 1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol CAS No. 110080-35-8

1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol

Cat. No. B144184
M. Wt: 342.5 g/mol
InChI Key: DWQHLALXVGENEN-UHFFFAOYSA-N
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Description

The compound “1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol” is a chemical compound with the linear formula C19H22N2OS . It has a molecular weight of 326.464 . This compound is not a naturally occurring metabolite and is only found in certain specific conditions .


Synthesis Analysis

Based on the available information, there are very few articles published on the synthesis of this compound . Therefore, detailed synthesis analysis is not available at the moment.


Molecular Structure Analysis

The molecular structure of this compound consists of a phenothiazine core, which is a tricyclic structure containing two benzene rings joined by a sulfur and nitrogen atom . It also contains a dimethylamino propyl group attached to the phenothiazine core .


Chemical Reactions Analysis

Due to the limited availability of literature, the chemical reactions involving this compound are not well-documented .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented due to the limited availability of data .

Safety And Hazards

As per the available information, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20/h5-6,8-11,14,18,23H,4,7,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQHLALXVGENEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Hydroxypropyl) Promazine

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